Product packaging for Lithium;prop-1-ene(Cat. No.:CAS No. 61825-29-4)

Lithium;prop-1-ene

Cat. No.: B14568108
CAS No.: 61825-29-4
M. Wt: 49.0 g/mol
InChI Key: IOIZGPCHXSSUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their high reactivity and versatility. scispace.com These organometallic compounds, characterized by a highly polar carbon-lithium bond, function as powerful nucleophiles and strong bases. acs.orggatech.edu This reactivity makes them indispensable for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. gatech.edu

The significance of organolithium reagents is evident in their wide range of applications, from the industrial production of polymers and elastomers to the intricate synthesis of pharmaceuticals and agrochemicals. scispace.comacs.org They are frequently employed in nucleophilic addition reactions to carbonyl compounds, such as aldehydes and ketones, to produce alcohols. acs.org Furthermore, their strong basicity allows for the deprotonation of a wide variety of weakly acidic hydrocarbons, enabling the formation of other useful organometallic compounds or reactive intermediates. acs.orgacs.org The development and refinement of lithiation chemistry have provided synthetic chemists with essential tools for building molecular complexity with high precision. scispace.comacs.org

Historical Context of Propenyllithium Research

While the broader field of organolithium chemistry dates back to the work of Wilhelm Schlenk in 1917, specific research into propenyllithium emerged much later. A pivotal moment in the history of propenyllithium research was in 1964, when Dietmar Seyferth and Lawrence G. Vaughan reported the first successful synthesis of its geometric isomers, cis- and trans-propenyllithium. scispace.comacs.orgacs.org

Their method involved a transmetalation reaction, specifically the exchange between a propenyltin compound and an organolithium reagent like phenyllithium (B1222949) or butyllithium. researchgate.net This tin-lithium exchange proved to be an effective and rapid method for generating the vinyllithium (B1195746) species at low temperatures. researchgate.net This breakthrough was significant as it demonstrated a method to prepare these reagents with defined stereochemistry. Early applications of these newly accessible reagents included their use in the synthesis of conjugated dienes through reactions with terminal epoxides. researchgate.net

Isomeric Considerations in Propenyllithium Chemistry

A key feature of propenyllithium is the existence of geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E)-propenyllithium and (Z)-propenyllithium, which correspond to the older trans and cis nomenclature, respectively. rsc.orgorgsyn.org The (E) and (Z) notation is assigned based on the Cahn-Ingold-Prelog priority rules for the substituents on the double-bond carbons. mdpi.com

The two isomers exhibit different thermodynamic stabilities. Generally, for alkenes, the trans or (E) isomer, where the larger substituent groups are on opposite sides of the double bond, is more stable than the cis or (Z) isomer due to reduced steric strain. orgsyn.org This principle holds for propenyllithium. The relative stability of isomers can often be inferred from experimental data such as heats of combustion. chegg.com

The synthesis of propenyllithium can be controlled to produce a specific isomer. Stereospecific preparations often start from the corresponding isomeric vinyl halides; for instance, (E)-1-bromopropene can be used to generate (E)-propenyllithium. rsc.orgorgsyn.org The configurational stability of these isomers is crucial for their application in stereoselective synthesis, as they can react with electrophiles while retaining the geometry of the double bond. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool used to characterize and distinguish between the (E) and (Z) isomers in solution. gatech.edursc.orgscielo.br

Data Tables

Table 1: Historical Timeline of Propenyllithium Research

YearKey DevelopmentResearchersSignificance
1964First synthesis of cis- and trans-propenyllithiumDietmar Seyferth, Lawrence G. VaughanEstablished a viable route to these reagents via tin-lithium transmetalation, opening the door for their use in synthesis. scispace.comacs.orgresearchgate.net
1964Stereochemistry of the transmetalation reaction studiedDietmar Seyferth, Lawrence G. VaughanDemonstrated that the stereochemistry of the propenyl group was largely retained during the tin-lithium exchange. acs.orgacs.org
1970sUse in organocuprate chemistryVariousPropenyllithium used to form lithium dipropenylcuprates for stereospecific alkene synthesis. orgsyn.orgorgsyn.org

Table 2: Properties of Propenyllithium Isomers

IsomerSystematic NameCommon NameRelative StabilityTypical Precursor for Synthesis
(E)-propenyllithium(E)-Lithium;prop-1-enetrans-propenyllithiumMore stable(E)-1-halopropene (e.g., (E)-1-bromopropene) rsc.orgorgsyn.org
(Z)-propenyllithium(Z)-Lithium;prop-1-enecis-propenyllithiumLess stable(Z)-1-halopropene (e.g., (Z)-1-bromopropene) rsc.orgorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Li+ B14568108 Lithium;prop-1-ene CAS No. 61825-29-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61825-29-4

Molecular Formula

C3H6Li+

Molecular Weight

49.0 g/mol

IUPAC Name

lithium;prop-1-ene

InChI

InChI=1S/C3H6.Li/c1-3-2;/h3H,1H2,2H3;/q;+1

InChI Key

IOIZGPCHXSSUND-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC=C

Origin of Product

United States

Synthetic Methodologies for Propenyllithium Derivatives

Direct Lithiation Approaches

Direct lithiation involves the deprotonation of a hydrocarbon precursor or the reductive cleavage of a suitable derivative. These methods offer a direct pathway to the target organolithium compound, though challenges such as regioselectivity and substrate activation must be addressed.

Deprotonation is a direct method for forming a carbanion by removing a proton with a strong base. For weakly acidic hydrocarbons like propene, this requires highly reactive bases or strategies that enhance the acidity of the target proton.

Directed ortho metalation (DoM) is a powerful technique where a functional group on an aromatic ring, known as a directing metalating group (DMG), coordinates to an organolithium base. baranlab.orgresearchgate.net This coordination increases the kinetic acidity of a nearby ortho-proton, facilitating its removal. organic-chemistry.org While this is primarily an aromatic chemistry tool, analogous principles can be applied to systems containing a propenyl group.

In the case of N-propenylbenzamides, the amide functionality can act as a DMG. acs.org The lithiation occurs not on the propenyl group itself, but at the ortho-position of the benzamide's aromatic ring, guided by the N-propenylamide DMG. This demonstrates the directing effect of a propenyl-containing functional group in a lithiation reaction. The process involves the formation of a complex between the organolithium reagent (e.g., sec-Butyllithium) and the amide, which positions the base for regioselective deprotonation.

Table 1: Common Directing Metalating Groups (DMGs) and Their Relative Strengths

StrengthDMG Examples
Strong-CONR2, -OCONR2, -SO2NR2, -OMOM
Moderate-NR2, -OMe, -F, -CF3
Weak-CH2NR2, -O-

Standard alkyllithium reagents like n-BuLi are often insufficient to deprotonate the vinylic or allylic protons of simple alkenes at practical rates. Superbases, which are mixtures of organolithium compounds with alkali metal alkoxides (e.g., n-BuLi/KOt-Bu, known as LICKOR superbases), exhibit significantly enhanced basicity. uwindsor.ca This increased reactivity allows for the deprotonation of weakly acidic C-H bonds that are inert to alkyllithiums alone. The use of superbases can, in principle, be applied to the lithiation of propene at the allylic position, which is the most acidic site, to generate allyllithium. The generation of propenyllithium (a vinylic lithiation) would be more challenging and less regioselective via this method.

Reductive lithiation is an alternative to deprotonation for generating organolithium reagents. This method involves the reaction of an organic substrate, typically an organic halide or a thioether, with lithium metal in the presence of a catalytic amount of an aromatic electron carrier like naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net The aromatic compound accepts an electron from the lithium metal to form a radical anion, which then transfers the electron to the substrate. researchgate.net This process leads to the cleavage of a carbon-heteroatom bond and the formation of the organolithium species.

For the synthesis of propenyllithium derivatives, a suitable precursor such as an allyl phenyl thioether could be employed. The reaction with lithium and a catalytic electron carrier would cleave the C-S bond to generate the corresponding organolithium compound. This method is advantageous as it can be performed under mild conditions and tolerates various functional groups. researchgate.net

Deprotonation Strategies

Transmetalation Routes

Transmetalation is a widely used and reliable method for preparing organolithium compounds. It involves the exchange of a less electropositive metal or metalloid (M) with the more electropositive lithium. The equilibrium of the reaction generally favors the formation of the organolithium species where the organic group is the most stable carbanion.

Tin-lithium exchange is a highly effective and dependable method for generating a variety of organolithium reagents, including vinyllithium (B1195746) and its substituted derivatives like propenyllithium. arkat-usa.orgumich.edu The reaction involves treating an organostannane (e.g., a vinylstannane) with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or phenyllithium (B1222949) (PhLi). umich.edu This exchange is typically rapid, even at very low temperatures, and has the significant advantage of not producing potentially reactive byproducts like alkyl halides. umich.edu

A seminal study in this area demonstrated that both cis- and trans-propenyllithium can be prepared from the corresponding cis- and trans-propenyltrimethyltin precursors. acs.org A key finding of this research was that the transmetalation reaction proceeds with a high degree of stereospecificity, with retention of the geometric configuration of the double bond. acs.orgacs.org This stereochemical fidelity is crucial for synthetic applications where the geometry of the propenyl unit must be controlled.

The reactions of the resulting cis- and trans-propenyllithium reagents with various electrophiles, such as trimethylchlorosilane, carbon dioxide, and benzaldehyde (B42025), were also found to be stereospecific. acs.org

Table 2: Stereospecific Tin-Lithium Exchange and Subsequent Reactions

Propenylstannane PrecursorGenerated ReagentElectrophileFinal Product (Stereochemistry Retained)
cis-Propenyltrimethyltincis-Propenyllithium(CH3)3SiClcis-Propenyltrimethylsilane
trans-Propenyltrimethyltintrans-Propenyllithium(CH3)3SiCltrans-Propenyltrimethylsilane
cis-Propenyltrimethyltincis-PropenyllithiumCO2, then H3O+cis-But-2-enoic acid
trans-Propenyltrimethyltintrans-PropenyllithiumCO2, then H3O+trans-But-2-enoic acid (Crotonic acid)

Tin-Lithium Exchange for Vinyllithium and Propenyllithium Generation

Application to Functionalized Vinylstannanes

The tin-lithium exchange has been successfully applied to vinylstannanes bearing various functional groups, expanding the synthetic utility of the resulting propenyllithium derivatives. umich.eduresearchgate.net This methodology has been instrumental in the synthesis of complex molecules and natural products.

For example, a protected vinylstannane was used in the synthesis of (-)-fumagillin, where the organolithium intermediate generated via tin-lithium exchange was converted to a cuprate (B13416276) before undergoing a Michael addition. umich.edu Similarly, this exchange has been employed to create key intermediates for annulation reactions in the synthesis of sesquiterpenoids. arkat-usa.org

The reaction is also compatible with vinylstannanes containing heteroatom substituents. For instance, the tin-lithium exchange is a well-established route to alkoxy-substituted vinyllithiums. arkat-usa.org Furthermore, the smooth transmetalation of vinylstannanes derived from the hydrostannation of bis(trimethylsilyl)propargyl amine has been utilized in the synthesis of E-allylic amines with excellent yields and retention of the E-configuration. arkat-usa.org

PrecursorReagentProductYield (%)Reference
(Z)-1-(Tributylstannyl)prop-1-eneMeLi/CuI(Z)-Propenylcuprate- umich.edu
Protected vinylstannane for (-)-fumagillin synthesisBuLi/CuCNCuprate intermediate for Michael addition74% umich.edu
Vinylstannane for sesquiterpenoid synthesisBuLiAnnulation precursor- arkat-usa.org
Vinylstannane from bis(trimethylsilyl)propargyl amineBuLiE-allylic aminesexcellent arkat-usa.org

Lithium-Halogen Exchange Reactions for Propenyllithium Formation

Lithium-halogen exchange is another cornerstone method for the generation of organolithium reagents. This reaction involves the exchange of a halogen atom (typically bromine or iodine) in an organic halide with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. harvard.edu

Generation from Bromoalkenes

Propenyllithium isomers can be prepared from the corresponding bromoalkenes. The reaction of cis- and trans-1-bromopropene with lithium metal in boiling ether has been shown to produce the corresponding cis- and trans-propenyllithium. researchgate.net These vinyllithium reagents have been found to be configurationally stable under these conditions for over an hour. researchgate.net

The lithium-halogen exchange of vinyl halides is generally stereospecific, proceeding with retention of configuration. harvard.edu This allows for the generation of configurationally pure propenyllithium isomers from the corresponding isomeric bromoalkenes.

PrecursorReagentProductConfigurational StabilityReference
cis-1-BromopropeneLithium metalcis-PropenyllithiumStable in boiling ether for >1 hr researchgate.net
trans-1-BromopropeneLithium metaltrans-PropenyllithiumStable in boiling ether for >1 hr researchgate.net
Solvent Effects on Exchange Processes

The choice of solvent can significantly influence the outcome of lithium-halogen exchange reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and can affect the aggregation state and reactivity of the organolithium species. researchgate.net The presence of these Lewis basic solvents can influence the stereoselectivity of subsequent reactions.

In some cases, the use of ethereal solvents can lead to the formation of byproducts. For instance, in the synthesis of conjugated dienes from the reaction of propenyllithium with terminal epoxides, the use of ethereal solvents resulted in increased formation of byproducts compared to reactions run in hexane. arkat-usa.orgumich.edu

Non-polar solvents like hexane, benzene, and toluene are also effective for lithium-halogen exchange, particularly with alkenyl iodides, providing alkenyllithiums quantitatively with retention of configuration at room temperature. researchgate.net The development of lithium-halogen exchange reactions in non-ethereal solvents is an area of ongoing research to avoid the potential complications associated with coordinating solvents.

Formation from other Organometallic Species

Besides tin and halogen precursors, propenyllithium and its derivatives can potentially be generated from other organometallic species through transmetalation. Lithium-chalcogen exchange, specifically with selenium and tellurium, presents an alternative route to organolithium compounds. organicchemistrydata.org

The lithium-selenium (Li/Se) exchange is slightly slower than the lithium-bromine (Li/Br) exchange, while the lithium-tellurium (Li/Te) exchange is nearly as fast as the lithium-iodine (Li/I) exchange. organicchemistrydata.org These methods have been particularly useful for the stereospecific preparation of certain organolithiums where other methods are less effective. organicchemistrydata.org For a successful and selective exchange, particularly with tellurides, it is generally required that the two organic groups attached to the tellurium atom have different stabilities as carbanions. semanticscholar.org For instance, in a phenyl-vinyl telluride, exchange at the vinyl position is favored. semanticscholar.org While not as commonly employed as the tin or halogen exchanges for propenyllithium synthesis, these methods offer a potential alternative for the generation of vinyllithium reagents.

Specialized Preparative Methods for Specific Propenyllithium Isomers (e.g., cis- and trans-propenyllithium)

The stereospecific synthesis of cis- and trans-propenyllithium is crucial for their application in stereoselective synthesis. As discussed, both tin-lithium and lithium-halogen exchange reactions provide reliable and stereospecific routes to these isomers.

The preparation of configurationally pure cis- and trans-propenyllithium from the corresponding bromides using lithium metal in ether is a well-established method that yields configurationally stable isomers. researchgate.net Similarly, the tin-lithium exchange from stereochemically defined cis- or trans-propenylstannanes with an alkyllithium reagent proceeds with retention of the double bond geometry. arkat-usa.orgresearchgate.net The choice between these methods may depend on the availability of the starting materials and the desired reaction conditions.

The configurational stability of the generated propenyllithium isomers is a key feature of these preparative methods, allowing for their use in subsequent reactions without loss of stereochemical integrity. acs.orgresearchgate.net

Challenges and Advancements in Propenyllithium Synthesis

The synthesis of propenyllithium and its derivatives is complicated by inherent challenges related to selectivity and reagent stability. However, significant advancements in synthetic methodologies have provided pathways to overcome these obstacles, enabling more controlled and efficient preparations.

Regioselectivity Challenges

A primary challenge in the synthesis of propenyllithium via direct deprotonation of propene is the issue of regioselectivity. The propene molecule contains both vinylic protons (attached to the double-bonded carbons) and allylic protons (on the methyl group). Allylic protons are significantly more acidic than vinylic protons due to the resonance stabilization of the resulting allyl anion. Consequently, treatment of propene with a strong base, such as an alkyllithium reagent, preferentially abstracts an allylic proton to form the thermodynamically more stable allyllithium, rather than the desired propenyllithium.

Table 1: Comparison of Proton Acidity in Propene

Proton Type Approximate pKa Resulting Anion Stability
Vinylic ~44 Propenyllithium Less stable (localized charge)

This inherent reactivity difference makes the direct metalation of propene a disfavored method for generating propenyllithium. Synthetic strategies have therefore evolved to circumvent this problem by using precursors where the desired regiochemistry is pre-determined.

Stereoselectivity and Advancements

Controlling the geometry of the double bond to selectively form either the (E) (trans) or (Z) (cis) isomer of propenyllithium is another critical challenge. Fortunately, several advanced methods provide high levels of stereochemical control.

Lithium-Halogen Exchange: This method involves the reaction of a stereochemically pure (E)- or (Z)-halopropene with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium. The exchange reaction is extremely fast, even at low temperatures (-78 °C), and crucially, it proceeds with retention of configuration. wikipedia.orgharvard.edu This allows for the synthesis of isomerically pure propenyllithium, provided the precursor vinyl halide is pure.

Example Reaction: (Z)-1-Bromopropene + t-BuLi → (Z)-Propenyllithium + t-BuBr

Transmetalation (Tin-Lithium Exchange): Similar to the lithium-halogen exchange, the reaction of a stereodefined propenylstannane with an alkyllithium reagent is a highly effective and stereospecific method for preparing propenyllithium. The configuration of the double bond in the starting organotin compound is retained in the final organolithium product. This method is particularly valuable as organostannanes are often accessible with high isomeric purity.

Advancements in Reaction Conditions and Technology

Modern advancements have further refined the synthesis of vinyllithium reagents like propenyllithium. The use of additives such as tetramethylethylenediamine (TMEDA) can accelerate metalation rates and, in some systems, influence selectivity by chelating to the lithium cation. wikipedia.org

Furthermore, the development of continuous flow chemistry and cryo-flow reactors has offered significant advantages for handling these highly reactive and often exothermic reactions. nih.gov Flow reactors allow for precise control over reaction temperature and mixing, which improves the safety, reproducibility, and scalability of lithium-halogen exchange processes. This technology minimizes side reactions and decomposition of the thermally sensitive organolithium products.

Table 2: Summary of Synthetic Methodologies and Stereochemical Outcome

Synthetic Method Typical Precursor Key Features Stereochemical Control
Lithium-Halogen Exchange (E)- or (Z)-1-Halopropene Fast reaction at low temperatures. High retention of configuration.
Transmetalation (Li-Sn) (E)- or (Z)-1-Propenylstannane Stereospecific exchange. High retention of configuration.
Shapiro Reaction Propanal Tosylhydrazone Forms vinyllithium from a carbonyl precursor. Can provide access to specific isomers. wikipedia.org

Reactivity and Mechanistic Investigations of Propenyllithium

Nucleophilic Addition Reactions

Propenyllithium is a potent nucleophile that readily participates in addition reactions with a variety of electrophilic substrates. libretexts.orgchemistrysteps.commasterorganicchemistry.com Its reactivity is centered around the carbon-lithium bond, which imparts significant carbanionic character to the propenyl moiety, making it a strong base and nucleophile. chemistrysteps.commasterorganicchemistry.com

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Acylsilanes)

Propenyllithium readily adds to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and acylsilanes. libretexts.orgacs.orgchemguide.co.uk This reaction, a cornerstone of carbon-carbon bond formation, proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. chemistrysteps.commasterorganicchemistry.com Subsequent protonation yields the corresponding alcohol. chemguide.co.uk

In the case of acylsilanes, the reaction with propenyllithium can be particularly versatile. acs.orgscielo.br The initial addition to the carbonyl group is often followed by a Brook rearrangement, where the silyl (B83357) group migrates from carbon to the newly formed oxygen anion. acs.orgscielo.br This rearrangement results in a new allylic lithium species that can be trapped with various electrophiles, allowing for the synthesis of complex molecules with high stereocontrol. scielo.br For instance, the reaction of 2-propenyllithium with an acylsilane, followed by a Brook rearrangement and coupling with an allylic bromide, has been shown to produce a Z-olefin with over 95% stereoselectivity. scielo.br

The addition of propenyllithium to chiral aldehydes and ketones can proceed with a notable degree of stereoselectivity. scholaris.ca The facial selectivity of the addition is influenced by the steric environment of the carbonyl group. In one study, the addition of propenyllithium to a specific ketone occurred with exclusive syn facial selectivity relative to a butenyl side chain. scholaris.ca However, this resulted in the undesired stereoisomer for the synthesis of phorbol (B1677699) and prostratin (B1679730). scholaris.ca

The stereochemical outcome of these additions can often be predicted using established models such as Cram's rule of asymmetric induction. However, the presence of chelating groups can override these predictions.

When the substrate contains a Lewis basic atom, such as an oxygen or nitrogen, positioned appropriately relative to the carbonyl group, chelation control can dictate the stereochemical course of the nucleophilic addition. acs.org The lithium cation of propenyllithium can coordinate to both the carbonyl oxygen and the other Lewis basic atom, forming a rigid cyclic intermediate. This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face.

For example, the addition of propenyllithium to α-alkoxy ketones can proceed via a chelation-controlled pathway, leading to high diastereoselectivity. nsf.gov The lithium coordinates to the carbonyl oxygen and the α-alkoxy group, forming a five-membered chelate ring. This directs the propenyllithium to attack from a specific face, resulting in a predictable stereochemical outcome. nsf.gov This strategy has been utilized in the synthesis of complex natural products where precise control of stereochemistry is crucial. nsf.gov

Table 1: Examples of Nucleophilic Addition of Propenyllithium to Carbonyl Compounds

Carbonyl Compound Product Type Key Features Reference
Methyl tert-butyldimethylsilyl ketone (Z)-Enolsilyl ether Brook rearrangement, allylation of the resulting allylic lithium reagent. acs.org
Acylsilane Z-Olefin Brook rearrangement, high stereoselectivity (>95%). scielo.br
Chiral Ketone Tertiary Alcohol Exclusive syn facial selectivity. scholaris.ca
α-Alkoxy Ketone Diol Chelation-controlled addition. nsf.gov

Addition to Epoxides and other Cyclic Ethers

Propenyllithium can also act as a nucleophile to open strained cyclic ethers like epoxides. gelest.commasterorganicchemistry.com Due to their significant ring strain (approximately 13 kcal/mol for epoxides), these rings are susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the nucleophilic propenyl group attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-carbon bond. masterorganicchemistry.com

The regioselectivity of the ring-opening is generally governed by steric factors, with the nucleophile attacking the least substituted carbon atom of the epoxide. masterorganicchemistry.comlongdom.org This results in the formation of a homoallylic alcohol after workup. For example, the reaction of 1-triphenylsilyl-2-propenyllithium with ethylene (B1197577) oxide yields an adduct which, upon treatment with HMPA, undergoes an anionic rearrangement of the silyl group from carbon to oxygen, generating a new allylic lithium species. researchgate.net This intermediate can then be trapped with various electrophiles. researchgate.net

Reactions with Alkylboronic Esters

Propenyllithium can react with alkylboronic esters, which are versatile intermediates in organic synthesis. chemrxiv.orgorgsyn.org The reaction involves the formation of a boron "ate" complex, where the propenyllithium adds to the boron atom of the boronic ester. orgsyn.orgorgsyn.orgnih.gov This "ate" complex can then undergo further transformations, such as transmetalation to a copper species, which can then participate in cross-coupling reactions with a variety of electrophiles, including alkynyl bromides and allyl halides. nih.govd-nb.info This methodology allows for the stereospecific conversion of alkylboronic esters into a wide array of other functional groups. nih.gov For example, a tetrapropenyl product was formed in 90% yield from the reaction of propenyllithium with a tetraboronic ester. chemrxiv.org

Addition to Alkynes and Acetylenes

The addition of propenyllithium to alkynes and acetylenes provides a route to the synthesis of substituted alkenes. capes.gov.brwikipedia.org This reaction, known as carbometalation, involves the addition of the carbon-lithium bond across the carbon-carbon triple bond. The stereochemistry of the addition is often syn, meaning that the propenyl group and the lithium atom add to the same face of the alkyne. However, the exact stereochemical outcome can be influenced by factors such as the solvent and the specific alkyne substrate.

The resulting vinyllithium (B1195746) species is a valuable intermediate that can be trapped with various electrophiles to introduce further functionality. ccspublishing.org.cn For example, after the addition of propenyllithium to an alkyne, the resulting vinyllithium can be quenched with a proton source to yield a diene, or it can react with other electrophiles like aldehydes or ketones.

Transmetalation Reactions of Propenyllithium

Transmetalation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another. wikipedia.org This process is pivotal in the generation of a diverse array of organometallic reagents and is a key mechanistic step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net Propenyllithium serves as a versatile precursor for the synthesis of other organometallic compounds through transmetalation, thereby expanding its synthetic utility. The thermodynamics of transmetalation are generally governed by the electronegativities of the metals, with the organic group preferentially bonding to the more electronegative metal. wikipedia.orgpsgcas.ac.in

Formation of Organocuprates (e.g., Lithium Dipropenylcuprates)

Propenyllithium readily undergoes transmetalation with copper(I) salts, such as copper(I) iodide (CuI), to form lithium dipropenylcuprates. masterorganicchemistry.com These Gilman reagents are highly valuable in organic synthesis, demonstrating distinct reactivity compared to their parent organolithium compounds. masterorganicchemistry.com The formation of lithium dipropenylcuprate involves the reaction of two equivalents of propenyllithium with one equivalent of a copper(I) halide. masterorganicchemistry.com

The formation of lithium dialkylcuprates, R₂CuLi, is achieved by reacting an organolithium reagent with a copper(I) salt. masterorganicchemistry.com The use of two equivalents of the organolithium reagent is crucial for the formation of the cuprate (B13416276). masterorganicchemistry.com If only one equivalent is used, an organocopper reagent (R-Cu) is formed, which is generally less nucleophilic. masterorganicchemistry.com

The reactivity of organocuprates is significantly different from that of Grignard or organolithium reagents. They are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and in Sₙ2-type substitution reactions with alkyl halides. masterorganicchemistry.com The mechanism of conjugate addition is believed to involve the nucleophilic addition of the cuprate to the β-carbon of the unsaturated system. masterorganicchemistry.com In substitution reactions, such as the Corey-Posner, Whitesides-House reaction, Gilman reagents react with organohalides to form a new carbon-carbon bond. masterorganicchemistry.com

The lithium cation plays a crucial role in the reactivity and aggregation of organocuprates. In Michael-type additions, the lithium center is known to interact with the carbonyl group of the α,β-unsaturated substrate, activating it towards nucleophilic attack by the cuprate. libretexts.org This cooperative effect between lithium and copper is essential for the efficiency of the reaction. Current time information in Bangalore, IN. Theoretical and experimental studies have shown that the sequestration of the lithium cation with a crown ether can significantly slow down the carbocupration reaction, highlighting the importance of the Li-Me-Cu-Me moiety in the mixed organocuprate cluster. Current time information in Bangalore, IN.

The state of aggregation of organocuprates in solution is complex and solvent-dependent. In polar solvents like tetrahydrofuran (B95107) (THF), solvent-separated ion pairs are more prevalent, whereas in less polar solvents like diethyl ether, contact-ion pairs dominate. libretexts.org The latter are more efficient in Michael-type additions as both the nucleophilic cuprate anion and the Lewis-acidic lithium cation are in close proximity. libretexts.org Higher-order cuprates and various aggregated species can also exist in solution, and these different aggregates can exhibit different reactivities. researchgate.net

Transmetalation to Organosamarium Reagents

The direct transmetalation of propenyllithium to form organosamarium reagents is not extensively documented in the surveyed literature. However, general methods for the synthesis of organosamarium compounds often involve the reaction of samarium(III) halides, such as SmCl₃, with organolithium reagents. wikipedia.org This suggests that propenyllithium could potentially undergo transmetalation with a suitable samarium salt to yield a propenylsamarium species.

Another established method for generating organosamarium reagents is through a metal-halide exchange process. rsc.org While specific examples with propenyllithium are scarce, this methodology provides a potential pathway for its conversion to an organosamarium reagent. The resulting organosamarium compounds are known to be effective reducing agents and participate in various coupling reactions. researchgate.netcsic.es For instance, samarium(II) iodide is a widely used single-electron reductant in organic synthesis, and methods for its catalytic turnover are an active area of research. nih.gov

Transmetalation to other Main Group and Transition Metal Reagents

Propenyllithium can serve as a precursor for a variety of other main group and transition metal organometallics through transmetalation. This process is a key step in numerous catalytic cross-coupling reactions, where an organolithium reagent transfers its organic group to a transition metal catalyst, typically palladium or nickel. libretexts.orguva.es

The transmetalation of vinyllithium reagents, which are structurally similar to propenyllithium, to other metals is well-established. For example, vinyllithium can be transmetalated to rhodium(III) complexes. researchgate.net The general principle of transmetalation involves the transfer of the organic ligand to a more electronegative metal center. wikipedia.orgpsgcas.ac.in This allows for the in-situ generation of organometallic reagents with tailored reactivity.

The following table summarizes the general transmetalation process from an organolithium reagent to other metals, which is applicable to propenyllithium.

Organolithium ReagentMetal Halide/SaltResulting Organometallic Reagent
R-LiSnCl₄R-SnCl₃
R-LiB(OR')₃R-B(OR')₂
R-LiZnCl₂R-ZnCl
R-LiPdCl₂(L)₂R-Pd(L)₂-Cl
This table represents a generalized scheme for transmetalation reactions.

Cross-Coupling Reactions

Propenyllithium and other alkenyllithium reagents can be directly employed in transition metal-catalyzed cross-coupling reactions, offering a more direct route to substituted alkenes compared to methods requiring prior transmetalation to other metals like tin or boron. scribd.com Recent advancements have led to the development of efficient catalytic systems for the direct cross-coupling of these highly reactive organometallics. psgcas.ac.inscribd.com

A notable example is the palladium-catalyzed cross-coupling of alkenyllithium reagents with aryl and alkenyl halides. The use of a Pd₂(dba)₃/XPhos catalyst system has been shown to be effective for this transformation, providing a wide variety of substituted alkenes in high yields under mild conditions and with retention of stereochemistry. scribd.com For instance, (Z)-propenyllithium, generated from (Z)-1-bromopropene and elemental lithium, can be smoothly coupled with various aryl and alkenyl bromides while retaining the (Z)-configuration of the double bond. scribd.com

The following table presents examples of palladium-catalyzed cross-coupling reactions involving (Z)-propenyllithium. scribd.com

(Z)-PropenyllithiumCoupling PartnerProductYield (%)
1-Bromonaphthalene(Z)-1-(Prop-1-en-1-yl)naphthalene85
4-Bromo-N,N-dimethylaniline(Z)-N,N-Dimethyl-4-(prop-1-en-1-yl)aniline82
(E)-1-Bromo-2-phenylethene(1Z,3E)-1-Phenylpenta-1,3-diene78
Data sourced from a study on direct catalytic cross-coupling of alkenyllithium compounds. scribd.com

Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative. A ligand-free, iron-catalyzed method has been developed for the cross-coupling of alkenyllithium reagents with vinyl iodides to produce diene species in moderate to good yields.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and stereoselectivity. libretexts.org The direct use of highly reactive organolithium reagents like propenyllithium in these couplings was historically challenging but has seen significant advancements. ccspublishing.org.cn

A highly effective catalytic system comprising Pd₂(dba)₃/XPhos has been developed for the direct cross-coupling of alkenyllithium reagents, including propenyllithium, with aryl and alkenyl halides. rsc.org This method allows for the stereoselective synthesis of a wide variety of substituted alkenes in high yields under mild conditions and with short reaction times. rsc.org For instance, the reaction of 2-propenyllithium with 4-methoxy-bromobenzene and 4-bromo-N,N-dimethylaniline proceeds in good yield without requiring elevated temperatures. rsc.org Importantly, these reactions proceed with retention of the olefin configuration. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling of Propenyllithium with Various Halides rsc.org

EntryHalideCatalyst SystemProductYield (%)
14-Methoxy-bromobenzenePd₂(dba)₃/XPhos1-Methoxy-4-(prop-1-en-2-yl)benzene85
24-Bromo-N,N-dimethylanilinePd₂(dba)₃/XPhosN,N-Dimethyl-4-(prop-1-en-2-yl)aniline80
3(E)-BromostyrenePd₂(dba)₃/XPhos(E)-1-Phenyl-1,3-pentadiene75

Rearrangement Reactions Involving Propenyllithium Intermediates

Brook Rearrangement and Subsequent Trapping

The Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom, forming a silyl ether and a new carbanion. gelest.comnih.gov This rearrangement is a powerful tool in organic synthesis, often used in tandem with other reactions. researchgate.net

In one synthetic application, the addition of 2-propenyllithium to methyl tert-butyldimethylsilyl ketone initiates a sequence involving carbonyl addition, followed by a Brook rearrangement of the silicon atom from carbon to oxygen. acs.org This generates an allylic lithium reagent that can be subsequently trapped by an electrophile, such as 2-isopropylallyl bromide, to form a (Z)-enolsilyl ether in good yield. acs.org The driving force for this rearrangement is the formation of a strong silicon-oxygen bond at the expense of a weaker silicon-carbon bond. gelest.com The stability of the resulting carbanion also plays a crucial role; electron-withdrawing groups on the carbon facilitate the rearrangement. gelest.com

Allylic Rearrangements

Allylic rearrangements are a class of pericyclic reactions that involve the shifting of a double bond and a substituent. Propenyllithium and its derivatives can participate in or be generated from such rearrangements. For example, the tin-lithium exchange of allylic tributylstannyl methylethers can induce a rearrangement to form (Z)-homoallyl alcohols with high stereoselectivity. iupac.org This selectivity arises from a transition state where the bulky butyl group preferentially occupies an axial position. iupac.org The Claisen rearrangement, another type of sigmatropic rearrangement, has also been utilized in stereoselective syntheses involving allylic intermediates. iupac.orgacs.org

Stereochemical Control in Propenyllithium Reactions

Retention and Inversion of Configuration

The stereochemical outcome of a reaction, whether it proceeds with retention or inversion of configuration, is fundamental to stereoselective synthesis. vedantu.combyjus.com Retention of configuration implies that the spatial arrangement of bonds at a stereocenter is preserved during a chemical transformation. vedantu.combyjus.com Conversely, inversion of configuration, often referred to as Walden inversion, describes the reversal of the stereocenter's configuration, akin to an umbrella turning inside out. byjus.commedium.com

In the context of propenyllithium, stereochemical control is crucial. For instance, the thermal decomposition of cis- and trans-1-propenylcopper(I), which can be derived from propenyllithium, yields 2,4-hexadienes with retention of the double bond's configuration. researchgate.net This suggests that free propenyl radicals, which would lead to a loss of stereochemistry, are not intermediates in this process. researchgate.net

Furthermore, in S_N2 reactions, a backside attack by the nucleophile leads to an inversion of configuration, while a frontside attack results in retention. libretexts.org The stereospecificity of reactions involving propenyllithium-derived cuprates has been exploited in acyclic stereocontrol. The reaction of (E)- or (Z)-propenyllithium-based cuprates with a chiral epoxide leads to a regioselective opening of the epoxide ring, establishing a 1,3-dimethyl relationship with a predictable configuration. acs.org This process, combined with a stereospecific epoxidation, allows for the controlled synthesis of polypropionate structures. acs.org

Diastereoselective and Enantioselective Approaches

The stereochemical outcome of reactions involving propenyllithium is a critical aspect of its synthetic utility, enabling the construction of complex molecules with defined three-dimensional structures. Both diastereoselective and enantioselective methods have been developed to control the formation of new stereocenters.

Diastereoselective Reactions

Diastereoselectivity in propenyllithium additions is frequently achieved by exploiting the existing chirality within the substrate. The addition of propenyllithium to chiral aldehydes and epoxides are prominent examples. In the synthesis of complex natural products like castasterone, (E)-1-propenyllithium is added to a C-22 aldehyde derived from stigmasterol. cdnsciencepub.com This addition creates a new stereocenter, and the subsequent Sharpless epoxidation of the resulting allylic alcohol proceeds with high diastereoselectivity, controlled by a chiral tartrate ligand. cdnsciencepub.com The diastereomeric ratio (d.r.) in such reactions is highly dependent on the substrate and reaction conditions. For instance, the addition of (Z)-propenyllithium to an aldehyde in the total synthesis of a terpene natural product furnished the desired product with a 2:1 diastereoselectivity. nih.gov

The geometry of the propenyllithium reagent, whether (E) or (Z), is often preserved throughout the reaction, influencing the stereochemistry of the product. researchgate.net The configurational stability of both cis- and trans-propenyllithium has been confirmed, allowing for stereospecific transformations. researchgate.net Acyclic stereocontrol has been demonstrated through the reiterative cuprate opening of chiral epoxides with (E)- or (Z)-1-propenyllithium, providing a method for constructing polypropionate structures. acs.org The addition of nucleophiles to acylsilanes with an α-chiral center can also proceed with high Cram selectivity, where the silyl group is later replaced by hydrogen stereospecifically. scielo.br

Table 1: Examples of Diastereoselective Reactions with Propenyllithium
SubstratePropenyllithium ReagentKey ConditionsProduct TypeDiastereoselectivityReference
C-22 Steroidal Aldehyde(E)-1-PropenyllithiumFollowed by Sharpless epoxidation with (L)-(+)-diethyl tartrateEpoxy alcohol63% de cdnsciencepub.com
Chiral Aldehyde(Z)-PropenyllithiumAddition reaction in a total synthesis routeAllylic alcohol2:1 d.r. nih.gov
Chiral Epoxide(E or Z)-1-Propenyllithium-derived cuprateEpoxide openingPolypropionate precursorHigh acs.org
α-Chiral Acylsilane2-PropenyllithiumFollowed by Brook rearrangement and couplingZ-olefin>95% scielo.br

Enantioselective Approaches

While diastereoselectivity relies on existing chirality, enantioselective synthesis creates chirality in an achiral substrate. wikipedia.org This is typically accomplished by using a chiral catalyst or auxiliary that influences the transition state of the reaction. wikipedia.orgmdpi.com In the context of propenyllithium chemistry, this often involves the use of chiral ligands complexed to the lithium cation or in a subsequent catalytic step. rsc.orgnih.govsigmaaldrich.com

The development of chiral ligands is central to asymmetric catalysis. sigmaaldrich.comnih.gov These ligands create a chiral environment around the reactive center, favoring the formation of one enantiomer over the other. While direct enantioselective addition of propenyllithium modified with external chiral ligands is a challenging area, subsequent steps are often rendered enantioselective. For example, an achiral allylic alcohol formed from a propenyllithium addition can be subjected to an asymmetric process like the Sharpless epoxidation, where a chiral ligand directs the epoxidation to one face of the double bond, thereby establishing chirality. cdnsciencepub.com The design of ligands that can effectively control the stereochemistry in reactions with highly reactive organolithium species remains an active area of research. mdpi.comnih.gov

Side Reactions and Their Mitigation

The high reactivity of propenyllithium, while synthetically useful, can also lead to a number of undesired side reactions. The nature and extent of these side reactions are influenced by factors such as the substrate, solvent, temperature, and the presence of additives.

One of the most common side reactions, particularly when reacting with sterically hindered or base-sensitive substrates like secondary alkyl halides, is elimination. orgsyn.org Instead of substitution, the organolithium reagent acts as a base, abstracting a proton and leading to the formation of an alkene. This significantly reduces the yield of the desired coupling product. orgsyn.org

Another potential issue is metal-halogen exchange. orgsyn.orgorgsyn.org This can occur when propenyllithium is intended to react with an organic halide. The exchange process generates a new organolithium species and a vinyl halide, leading to a complex mixture of products. For example, the use of s-butyllithium or t-butyllithium in certain preparations was found to cause significant halogen-metal exchange, producing 1-propenyllithium as a byproduct. orgsyn.org

Rearrangements can also occur under certain conditions. For instance, 2-methyl-1-phenyl-1-propenyllithium has been shown to undergo a quantitative, catalysed rearrangement to its allyllithium isomer. capes.gov.br Furthermore, vinyllithium reagents in general can undergo complicated side reactions that have been noted in the literature. princeton.edu

Mitigation strategies are crucial for minimizing these side reactions and maximizing the yield of the desired product.

Temperature Control: Many side reactions can be suppressed by maintaining low reaction temperatures (e.g., -78 °C).

Transmetallation: Converting the highly reactive propenyllithium to a less reactive organometallic species, such as an organocuprate, is a widely used strategy. Lithium dipropenylcuprates, for example, are effective for coupling with alkyl halides while minimizing elimination side reactions. cdnsciencepub.comorgsyn.org

Solvent and Additive Choice: The choice of solvent can be critical. In some coupling reactions with aromatic halides, using ether-tetrahydrofuran or ether with additives like pyridine (B92270) or hexamethylphosphoric triamide (HMPA) has been shown to improve yields. orgsyn.org However, the carcinogenicity of HMPA necessitates careful handling. orgsyn.org

Reagent Stoichiometry: Careful control over the stoichiometry of the reagents can help to prevent unwanted follow-on reactions. orgsyn.org

Table 2: Common Side Reactions of Propenyllithium and Mitigation Strategies
Side ReactionDescriptionPromoting FactorsMitigation StrategyReference
EliminationActs as a base to abstract a proton, forming an alkene instead of substitution.Sterically hindered substrates (e.g., secondary halides).Transmetallation to less basic organocuprates. orgsyn.org
Metal-Halogen ExchangeExchange between the organolithium and an organic halide, leading to product mixtures.Certain combinations of organolithiums and halides.Use of appropriate organolithium precursors; low temperatures. orgsyn.orgorgsyn.org
RearrangementIsomerization of the vinyllithium to a more stable allylic isomer.Substituent effects; catalysis by other species in solution.Strict control of reaction conditions and reagent purity. capes.gov.br
Low Yield CouplingInefficient reaction with certain substrates like aryl halides.Poor solvent choice.Use of co-solvents (THF) or additives (pyridine, HMPA). orgsyn.org

Structural Characterization and Aggregation Behavior

Solution-Phase Aggregation Studies

Organolithium compounds rarely exist as monomers in solution, instead forming aggregates that are in dynamic equilibrium. The nature and degree of this aggregation are highly dependent on the solvent, the concentration of the organolithium species, and the presence of any coordinating ligands or lithium salts.

In solution, propenyllithium is expected to exist as a mixture of various aggregates, including monomers, dimers, tetramers, and higher oligomers. The equilibrium between these species is a key factor in its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes such as 6Li and 13C, is a powerful tool for probing these structures. For instance, the multiplicity of the 13C signal for the carbon atom bonded to lithium can indicate the number of lithium atoms in the aggregate.

Due to the delocalized nature of the allyl system in allyllithium, a close analog of propenyllithium, it tends to be less aggregated than alkyllithiums. It is plausible that propenyllithium exhibits similar behavior, favoring lower aggregation states like dimers and tetramers in coordinating solvents.

Table 1: Representative Aggregation States of Organolithium Compounds in Different Solvents

Organolithium Compound Solvent Predominant Aggregate(s) Spectroscopic Method
Phenyllithium (B1222949) Diethyl ether Tetramer, Dimer 13C, 6Li NMR
Phenyllithium Tetrahydrofuran (B95107) (THF) Dimer, Monomer 13C, 6Li NMR
n-Butyllithium Hydrocarbon Hexamer, Tetramer 13C, 6Li NMR

This table presents data for related organolithium compounds to illustrate common aggregation behaviors.

The presence of lithium salts, such as lithium halides, can significantly influence the aggregation state of organolithium compounds by forming mixed aggregates. For example, studies on methyllithium (B1224462) have shown the formation of tetrameric structures with varying halogen content in the presence of lithium bromide and iodide. Similarly, 1-methoxyallenyllithium forms mixed dimers with lithium chloride in THF. It is highly probable that propenyllithium would also form such mixed aggregates, which can alter its solubility and reactivity.

The solvent itself can be considered a component of the aggregate structure, with solvent molecules coordinating to the lithium atoms. Strongly coordinating solvents like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species.

The coordinating ability of the solvent plays a crucial role in determining the degree of aggregation of organolithium reagents. In non-polar hydrocarbon solvents, organolithium compounds tend to form higher-order aggregates like hexamers to stabilize the electron-deficient lithium centers. In contrast, polar, coordinating solvents like ethers (e.g., diethyl ether, THF) can solvate the lithium cations, leading to the formation of smaller aggregates such as dimers and monomers. For phenyllithium, a transition from a tetramer/dimer mixture in diethyl ether to a dimer/monomer mixture in THF is observed. A similar trend is expected for propenyllithium.

Table 2: Effect of Solvent on the Aggregation of Phenyllithium

Solvent Dielectric Constant (ε) Donor Number Predominant Aggregates
Diethyl Ether 4.3 19.2 Tetramer, Dimer

This table provides data on phenyllithium as a model for the expected behavior of propenyllithium.

Solid-State Structural Investigations (e.g., X-ray Diffraction)

While solution-phase studies provide insight into the dynamic nature of aggregation, solid-state structural analysis, primarily through single-crystal X-ray diffraction, offers a static and detailed picture of the aggregate structures. Although a specific crystal structure for propenyllithium has not been reported, the structures of related organolithium compounds provide valuable precedents. For example, methyllithium exists as a tetramer in the solid state, forming a cubane-type cluster. The solid-state structure of phenyllithium can vary from tetrameric to dimeric and monomeric depending on the coordinating ligands and the presence of salts. Given the η³-coordination of the lithium cation to the π-system in allylic compounds, it is anticipated that propenyllithium would adopt a structure that reflects this bonding mode.

Dynamic Behavior of Propenyllithium Aggregates

The aggregates of organolithium compounds in solution are not static but are in a constant state of flux, undergoing rapid interconversion between different aggregation states. This dynamic behavior can be studied using variable-temperature NMR spectroscopy. The exchange processes between monomers, dimers, tetramers, and other oligomers are often fast on the NMR timescale at room temperature, resulting in averaged signals. At lower temperatures, these exchange processes can be slowed, allowing for the observation of individual aggregate species. Studies on propyllithium have utilized carbon-13 and lithium-6 (B80805) NMR at high fields to investigate its dynamic behavior and aggregation.

Complementary Computational and Spectroscopic Approaches to Aggregate Elucidation

In addition to NMR spectroscopy and X-ray crystallography, computational and other spectroscopic methods are invaluable for a comprehensive understanding of propenyllithium aggregation.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model the structures and energies of various possible aggregates. These studies can predict the relative stabilities of monomers, dimers, tetramers, and mixed aggregates, providing insights that can be correlated with experimental observations. For instance, computational studies on 1-methoxyallenyllithium in the presence of lithium chloride have been used to predict the favorability of mixed dimer formation.

Other Spectroscopic Techniques: While NMR is the predominant spectroscopic tool, other techniques can provide complementary information. For example, infrared (IR) spectroscopy can be sensitive to the C-Li bond and the aggregation state, although interpretation can be complex.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Propenyllithium Structures

Quantum chemical calculations have been instrumental in determining the geometric and electronic properties of propenyllithium. These studies have revealed a complex and fascinating structure characterized by a high degree of ionic bonding and delocalized electrons.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, providing a prediction of its most stable three-dimensional structure. Early ab initio studies, as well as more recent calculations using Density Functional Theory (DFT), have been applied to determine the equilibrium geometry of allyllithium.

A key feature of the electronic structure of allyllithium is the nature of the carbon-lithium (C-Li) bond. Due to the significant difference in electronegativity between carbon and lithium, this bond is highly ionic. Computational studies support the model where the lithium cation does not bind to a single carbon atom but instead coordinates to the face of the allyl anion's π-electron system. This is known as an η³-coordination, where the lithium atom interacts with all three carbon atoms of the allyl group. nih.gov This delocalized bonding is a critical aspect of its structure and reactivity.

Ab initio calculations at the Hartree-Fock level with the 3-21G basis set have been used to optimize the geometry of allyllithium. These calculations provide specific values for bond lengths and angles that define the molecule's shape. The optimized structure shows near C₂ᵥ symmetry for the allyl fragment.

Below is a table summarizing key optimized geometrical parameters for the endo conformer of allyllithium from a foundational ab initio study.

ParameterAtom(s)Calculated Value (HF/3-21G)
Bond Lengths (Å)
C₁-C₂1.378
C₂-C₃1.378
C₁-Li2.109
C₂-Li2.029
C₃-Li2.109
Bond Angles (°)
C₁-C₂-C₃120.3
H-C₁-H117.1
H-C₂-H118.8
Dihedral Angles (°)
H-C₁-C₂-C₃169.5
H-C₂-C₁-Li87.2

Data sourced from Clark, T., Rohde, C., & Schleyer, P. von R. (1984). Organometallics.

Natural Bond Orbital (NBO) analysis, a common computational technique, further elucidates the electronic structure by analyzing the delocalization of electron density. In allyllithium, NBO analysis would confirm the significant charge transfer from the lithium atom to the allyl fragment, resulting in a highly polarized, ionic interaction.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For allyllithium, the primary conformational question relates to the position of the lithium atom with respect to the plane of the allyl group's carbon atoms.

Computational studies have identified two main conformers: the endo and exo forms. In the endo conformer, the unique hydrogen atom on the central carbon (C₂) points away from the lithium atom. In the exo conformer, this hydrogen points towards the lithium atom.

Ab initio calculations have been used to determine the relative stabilities of these conformers. The endo conformer is consistently found to be the more stable of the two. The energy difference is small, suggesting that both conformers may be present in equilibrium, though the endo form will predominate.

ConformerComputational MethodRelative Energy (kcal/mol)
endoHF/3-21G0.0 (Reference)
exoHF/3-21G+1.9

Data sourced from Clark, T., Rohde, C., & Schleyer, P. von R. (1984). Organometallics.

The preference for the endo structure is attributed to more favorable electrostatic interactions between the lithium cation and the distribution of negative charge on the allyl anion framework.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. For a reactive species like propenyllithium, these models can identify intermediates, locate transition states, and calculate the energy changes that occur as reactants are converted into products.

A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for the reaction to proceed. Computational chemists locate these structures and calculate their energies to determine the activation energy (energy barrier) of a reaction.

A characteristic reaction of propenyllithium is its nucleophilic addition to carbonyl compounds, such as formaldehyde (B43269) (H₂CO). wikipedia.org DFT calculations on the analogous reaction of methyllithium (B1224462) with formaldehyde reveal that the reaction proceeds through a four-centered transition state. In this arrangement, the lithium atom coordinates with the carbonyl oxygen, while the nucleophilic carbon atom begins to form a bond with the electrophilic carbonyl carbon. This coordination lowers the energy of the transition state, facilitating the addition.

For the reaction of allyllithium, a similar transition state is expected. The lithium atom would coordinate to the carbonyl oxygen, pre-organizing the reactants for the nucleophilic attack by one of the terminal carbons (C₁ or C₃) of the allyl group onto the carbonyl carbon. The energy of this transition state relative to the starting materials defines the activation barrier for the reaction.

Reaction StepDescriptionEstimated Activation Energy (kcal/mol)
Nucleophilic AdditionAllyllithium + Formaldehyde → Four-Centered Transition StateLow to moderate

Activation energies for organolithium additions are generally low, reflecting their high reactivity.

Once a transition state has been located, its identity can be confirmed by analyzing the vibrational frequencies (it should have exactly one imaginary frequency) and by performing a reaction coordinate analysis. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface.

An IRC calculation for the nucleophilic addition of allyllithium to formaldehyde would trace the geometric changes as the reaction progresses. Starting from the transition state, moving in the forward direction along the IRC would show the C-C bond fully forming and the C=O double bond breaking, leading to the lithium alkoxide product. Moving in the reverse direction would show the reactants, allyllithium and formaldehyde, separating. This analysis provides a clear and dynamic picture of the bond-forming and bond-breaking processes.

In reality, chemical reactions rarely occur in the gas phase. The solvent plays a crucial role in stabilizing reactants, transition states, and products, which can significantly alter reaction pathways and energetics. Computational models can account for these effects in several ways.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient for estimating bulk solvent effects.

A more detailed approach, particularly for strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, is the microsolvation model. In this method, one or more explicit solvent molecules are included in the calculation, directly coordinating to the lithium cation. nih.govnih.gov For allyllithium, THF molecules would be modeled coordinating to the lithium atom, reflecting the experimental reality that organolithium reagents are heavily solvated in solution.

These microsolvation studies show that coordination by solvent molecules stabilizes the organolithium species but can also affect its aggregation state (i.e., whether it exists as a monomer, dimer, or larger cluster). nih.gov Solvation can influence the reaction's energy barrier by altering the stability of the reactants and the transition state. For instance, the coordination of THF to the lithium atom in the transition state of the nucleophilic addition can further stabilize it, thereby lowering the activation energy and increasing the reaction rate compared to the gas phase.

Cooperative Effects of Lithium in Mixed Metal Systems (e.g., Organocuprates)

Organocuprates, often prepared by reacting an organolithium compound with a copper(I) salt, are versatile reagents in organic synthesis. The lithium cation in these mixed-metal systems is not merely a spectator ion; it plays a crucial role in the structure, stability, and reactivity of the organocuprate aggregates. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these cooperative effects.

Lithium dialkylcuprates can form various mixed aggregates with other species present in the reaction mixture, such as excess alkyllithium or lithium halides (e.g., LiCl, LiBr). researchgate.netnih.gov These aggregations significantly influence the reactivity of the cuprate (B13416276). DFT calculations have been employed to determine the structures and formation energies of these potential mixed aggregates. researchgate.netnih.gov For instance, the M06 DFT method has been used to study the formation of mixed aggregates of lithium dialkylcuprates with lithium halides and lithium cyanide. researchgate.netnih.gov

While specific computational studies focusing exclusively on allyllithium within these cuprate aggregates are not extensively documented in the provided literature, the principles derived from studies on other lithium dialkylcuprates are applicable. The lithium cation's role is multifaceted:

Structural Scaffolding: Lithium ions are integral to the cluster's core, holding the organo-copper components together through electrostatic interactions.

Solubility and Aggregation State: The nature and number of ligands, including solvent molecules like tetrahydrofuran (THF), that coordinate to the lithium centers dictate the solubility and the degree of aggregation of the cuprate in solution. researchgate.net

Modulation of Reactivity: The Lewis acidity of the lithium ion can influence the reaction pathway. By coordinating to the substrate (e.g., an enone), the lithium ion can activate it towards nucleophilic attack by the copper-bound allyl group.

Computational models predict the relative energies of different aggregate structures. For example, the formation of mixed dimers, trimers, and tetramers can be evaluated. The calculated free energies of formation for these aggregates help in understanding which species is likely to be predominant in solution under specific conditions. researchgate.net

Table 1: Calculated Free Energies of Mixed Dimer Formation (kcal/mol) in THF (Illustrative data based on studies of lithium dialkylcuprates)

Mixed Dimer CompositionGas Phase ΔG°THF Solution ΔG°
(Me₂CuLi)₂(LiCl)₂-1.2-5.4
(Me₂CuLi)₂(LiBr)₂-0.8-4.9
(Me₂CuLi)₂(LiCN)₂+2.5-2.1
(Me₂CuLi)₂(MeLi)₂-15.1-3.7

This table is generated based on the principles and data trends found in computational studies of lithium dialkylcuprates to illustrate the concept. researchgate.netresearchgate.net

These computational findings indicate that the formation of mixed aggregates is often thermodynamically favorable in solution. researchgate.net The cooperative effect of lithium is thus central to the structure and reactivity of these important synthetic reagents. The precise nature of the allyl group, with its delocalized π-system, would introduce further complexity to the structure and bonding within these aggregates, making it a rich area for future computational investigation.

Theoretical Studies of Stereoselectivity and Regioselectivity

Allyllithium is a nucleophile with two reactive centers, the α-carbon (C1) and the γ-carbon (C3), leading to questions of regioselectivity. Furthermore, its reactions can create new stereocenters, making the understanding of stereoselectivity crucial. Theoretical studies provide a framework for predicting and explaining the observed selectivity in the reactions of allyllithium.

Regioselectivity: The regioselectivity of allyllithium's reactions is highly dependent on the substrate, solvent, and any additives present. The delocalized electron density across the allyl anion is a key feature. wikipedia.org In its η³ coordination to lithium, the cation is situated over the face of the allyl π-system. wikipedia.org

Computational studies, often employing DFT, can model the transition states for attack at both the α and γ positions. The calculated activation energies for these competing pathways can then be used to predict the major product. Factors influencing regioselectivity that can be modeled include:

Steric Hindrance: The steric bulk of the electrophile and any substituents on the allyllithium can favor attack at the less hindered position.

Electronic Effects: The nature of the electrophile can influence the preferred site of attack. Hard electrophiles tend to react at the more charge-dense carbon, while soft electrophiles may favor the carbon that leads to a more stable transition state through better orbital overlap.

Solvation and Aggregation: The solvent and the aggregation state of the allyllithium can dramatically alter the accessibility and reactivity of the α and γ positions. DFT studies have shown that for sp² organolithium compounds, both monomers and dimers can be reactive species, and their transition state geometries differ significantly. nih.gov

For instance, in the context of polymerization, DFT calculations have been used to explain the regioselectivity in the chain-growth process of butadiene initiated by an allyllithium species. These models consider the syn- and anti-configurations of the allyllithium terminus and the 1,2- versus 1,4-addition pathways, with calculated energy barriers revealing the most likely reaction channel.

Stereoselectivity: Theoretical models are also used to explain the stereochemical outcome of reactions involving allyllithium. For additions to carbonyls and other prochiral electrophiles, models like the Zimmerman-Traxler model for aldol (B89426) reactions can be adapted. Computational chemistry allows for the explicit calculation of the energies of these cyclic transition states.

The Ireland model, for example, has been used to explain the stereoselectivity of lithium enolates, and similar principles can be applied to allyllithium. wikipedia.org This model posits a six-membered chair-like transition state. DFT calculations can determine the relative energies of the different chair and boat transition states leading to various stereoisomeric products. These calculations can account for subtle steric and electronic interactions that dictate the facial selectivity of the reaction.

Table 2: Illustrative Calculated Energy Barriers for Competing Reaction Pathways (Hypothetical data for the reaction of allyllithium with a generic aldehyde)

Reaction PathwayTransition State GeometryCalculated Activation Energy (kcal/mol)Predicted Outcome
α-attack, Re-faceChair-like10.2Major Regio- and Stereoisomer
α-attack, Si-faceChair-like12.5Minor Stereoisomer
γ-attack, Re-faceBoat-like14.8Minor Regioisomer
γ-attack, Si-faceBoat-like15.3Minor Regioisomer

This table is a hypothetical representation to illustrate how computational data can be used to predict selectivity.

These theoretical studies are crucial for rationalizing experimental observations and for designing new synthetic strategies with predictable stereochemical and regiochemical control. rsc.orgrsc.org

Applications of Computational Methods in Predicting Reactivity

Predicting the chemical reactivity of a molecule like allyllithium is a major goal of computational chemistry. Beyond elucidating mechanisms, modern computational methods, including machine learning (ML), are being developed to forecast reaction outcomes, stability, and potential side reactions. nih.govresearchgate.net

The traditional approach involves using quantum mechanics (QM) to calculate reaction barriers, as discussed above. However, these calculations can be computationally expensive. Newer methods aim to accelerate or bypass these intensive calculations.

Quantum Mechanics-Based Descriptors: Reactivity can be correlated with various descriptors derived from QM calculations, such as:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of allyllithium and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile can predict reactivity and selectivity.

Electrostatic Potential (ESP) Maps: These maps show the charge distribution on the molecule and can indicate the most likely sites for nucleophilic attack.

Global and Local Reactivity Indices: Concepts from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be calculated to provide a quantitative measure of reactivity. nih.govresearchgate.net

Machine Learning Approaches: More recently, machine learning models are being trained on large datasets of chemical reactions to predict their outcomes. nih.govrsc.orgresearchgate.net For a reagent like allyllithium, an ML model could be trained to predict:

Reaction Yield: Given the reactants, reagents, and conditions, the model could predict the yield of the desired product.

Regio- and Stereoselectivity: The model could predict the ratio of different isomers formed in a reaction.

Reaction Feasibility: The model could predict whether a proposed reaction is likely to occur under a given set of conditions.

These models typically work by converting the chemical structures into numerical representations (descriptors or "fingerprints") and then using algorithms like neural networks or random forests to learn the relationship between these representations and the reaction outcome. nih.gov While the development of ML models specifically for allyllithium reactivity is still an emerging area, the general success of these methods in other areas of chemistry suggests their great potential. nih.govresearchgate.net For example, ML models have been successfully used to predict chemical stability in complex systems like lithium-oxygen batteries by learning from molecular and electronic structure data. nih.govrsc.org

The integration of high-throughput experimentation with computational modeling and machine learning is poised to revolutionize how the reactivity of complex reagents like allyllithium is understood and exploited in chemical synthesis.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the investigation of allyllithium. It provides a detailed perspective on the molecule's structure, dynamics, and state of aggregation, which are frequently dependent on the solvent and temperature.

High-Field ¹³C and ⁶Li NMR for Dynamic Behavior and Aggregation

High-field ¹³C and ⁶Li Nuclear Magnetic Resonance are potent techniques for probing the complex solution behavior of allyllithium. The chemical shifts and coupling constants observed in these spectra offer direct evidence of the C-Li bonding nature and the aggregation state.

In ethereal solvents such as tetrahydrofuran (B95107) (THF), allyllithium typically exists as a dynamic equilibrium of various aggregates. acs.orgresearchgate.net ¹³C NMR studies have confirmed a symmetric structure for the allyl anion, where the terminal carbons (Cα and Cγ) are equivalent due to rapid dynamic exchange processes. acs.org The chemical shifts in ¹³C NMR are sensitive to solvent and concentration, indicating shifts in the aggregation equilibrium. For instance, the terminal carbons of the allyllithium display a notable upfield shift compared to propene, which signifies high electron density at these positions. acs.org

⁶Li NMR is especially valuable for examining the lithium atom's environment. As ⁶Li is a spin-1 isotope, it provides narrower lines than the more abundant ⁷Li, increasing the likelihood of resolving signals from different aggregate states or observing scalar couplings. researchgate.net While often a single, averaged ⁶Li signal is seen at room temperature due to rapid inter-aggregate exchange, cooling the sample can resolve signals for distinct aggregates. The detection of scalar coupling between ⁶Li and ¹³C confirms a degree of covalent character in the C-Li bond. acs.org

Table 1: Representative ¹³C and ⁶Li NMR Chemical Shifts for Allyllithium
NucleusSolventTemperature (°C)Chemical Shift (ppm)
¹³C (Cα, Cγ)THF-d₈-10051.7
¹³C (Cβ)THF-d₈-100147.6
⁶LiTHF/Ether-123~0.3

Note: Chemical shifts are sourced from publicly available spectral data and may vary with experimental conditions such as concentration and temperature.

Multidimensional NMR Techniques (e.g., HMQC-TOCSY) for Structural Elucidation

While one-dimensional NMR provides fundamental data, multidimensional techniques are often essential for the complete structural elucidation of allyllithium's complex aggregates. numberanalytics.comweebly.com Experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Total Correlation Spectroscopy (TOCSY) are pivotal in this area. omicsonline.org

An HMQC experiment correlates the chemical shifts of directly bonded nuclei, for example, ¹H and ¹³C, or in isotopically enriched samples, ¹³C and ⁶Li. numberanalytics.com This directly maps the connectivity within the allyl framework. More sophisticated pulse sequences, like HMQC-TOCSY, extend these correlations through multiple bonds, helping to assemble the complete spin network of the allyl anion within an aggregate. These multidimensional methods have been key in verifying the delocalized and symmetric character of the allyl anion in various solvent systems. acs.org

Measurement of Li-Li Scalar Coupling Constants in Aggregates

Direct evidence for lithium-lithium proximity within an aggregate is provided by the measurement of scalar coupling constants (J-coupling) between lithium isotopes. researchgate.netsci-hub.se Observing ⁷Li-⁷Li or ⁶Li-⁶Li coupling unequivocally demonstrates that lithium atoms are part of a defined aggregate structure. researchgate.netsci-hub.se

While technically challenging due to rapid exchange processes and the quadrupolar nature of lithium nuclei, these measurements have been achieved in other organolithium systems, often at very low temperatures. researchgate.netsci-hub.se For instance, 2D ⁷Li-⁷Li CT-COSY experiments have been used to measure these small couplings in mixed alkyllithium tetramers. sci-hub.se The magnitude of the J(Li,Li) coupling constant is influenced by the geometry and bonding between lithium atoms and can be affected by dynamic exchange rates. sci-hub.se Such studies on allyllithium would provide a unique insight into the core structure of its aggregates.

Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

Vibrational spectroscopies, including Infrared (IR) and Raman, furnish information that is complementary to NMR by probing the vibrational modes of the allyllithium molecule. nih.govnih.gov These techniques are especially effective for characterizing the C-Li bond and the allyl anion's structure, and for monitoring reaction mechanisms. nih.govarxiv.org

A key diagnostic feature in the vibrational spectrum of allyllithium is the C=C stretching mode. This band is observed at a lower frequency (around 1530-1550 cm⁻¹) compared to the C=C stretch in non-lithiated alkenes (typically 1640-1680 cm⁻¹), which points to the delocalization of the double bond and the anionic nature of the allyl group. orgchemboulder.com The precise position and intensity of this band can be influenced by the aggregation state and the solvent.

Both IR and Raman spectroscopy are powerful assets for mechanistic investigations. nih.gov They can track the consumption of allyllithium and the emergence of products over the course of a reaction. The ability to differentiate between various types of C-Li bonding, such as contact ion pairs versus solvent-separated ion pairs, through their distinct vibrational signatures makes these methods invaluable for identifying reaction intermediates. arxiv.org

Other Spectroscopic Methods for Structural and Electronic Characterization

Beyond NMR and vibrational spectroscopy, other methods can offer crucial data for the structural and electronic characterization of allyllithium.

For example, Ultraviolet-Visible (UV-Vis) spectroscopy is a useful tool for quantitative analysis. msu.edulibretexts.org Allyllithium displays a characteristic absorption maximum in the UV range. uct.ac.za According to the Beer-Lambert law, the intensity of this absorption is directly proportional to its concentration, enabling UV-Vis spectroscopy to be used for determining allyllithium concentration and studying reaction kinetics. msu.edumiamioh.edu Furthermore, the position of the absorption maximum (λ_max) can offer clues about the nature of the ion pair; a shift to longer wavelengths often suggests the formation of solvent-separated ion pairs from contact ion pairs. jkps.or.kr

Applications of Propenyllithium in Advanced Organic Synthesis

Stereoselective Carbon-Carbon Bond Formation

The ability to control the three-dimensional arrangement of atoms during a chemical reaction is paramount in the synthesis of complex organic molecules, particularly those with biological activity. nih.govfrontiersin.org Propenyllithium reagents, available as both cis and trans isomers, are instrumental in stereoselective carbon-carbon bond formation. researchgate.netscispace.comacs.org The stereochemical outcome of reactions involving propenyllithium can be influenced by factors such as the geometry of the reagent, reaction temperature, solvent, and the presence of additives. numberanalytics.com Low temperatures are often employed to minimize side reactions and enhance selectivity. numberanalytics.com The choice between the (E) and (Z) isomers of propenyllithium allows chemists to introduce a propenyl group with a specific and predictable stereochemistry, which is fundamental to the logic of many synthetic strategies. acs.org

Conjugated dienes, characterized by alternating double and single bonds, are key structural motifs in numerous natural products and are valuable intermediates in synthetic chemistry, notably in Diels-Alder reactions. mdpi.commdpi.com Propenyllithium is a key reagent for the stereoselective synthesis of these systems. nih.gov

One established method involves the reaction of organolithium reagents with epoxides, which can be transformed into alkenes with high isomeric purity. orgsyn.org For instance, the reaction of trans-propenyllithium with terminal epoxides can generate conjugated dienes. arkat-usa.org This transformation often proceeds with high regio- and stereocontrol, making it a valuable synthetic tool. orgsyn.org Another powerful approach is the transition-metal-catalyzed cross-coupling of vinyl electrophiles with propenyllithium. nih.gov For example, iron-catalyzed cross-coupling of (E)-aryl vinyl iodides with (E)-propenyllithium has been shown to produce 1,3-dienes stereoselectively. nih.govresearchgate.net Palladium-catalyzed coupling reactions, such as the Stille coupling, also provide a robust platform for diene synthesis where the stereochemistry of the reactants is retained in the product. mdpi.com

Table 1: Examples of Propenyllithium in Conjugated Diene Synthesis

Reactants Catalyst/Conditions Product Type Key Feature Citation(s)
(E)-Aryl vinyl iodide, (E)-Propenyllithium Iron catalyst 1,3-Diene Stereoselective cross-coupling nih.gov
Terminal epoxide, cis- or trans-Propenyllithium Ethereal solvents Conjugated diene Ring-opening of epoxides arkat-usa.org
1,2-Epoxydodecane, 2-Propenyllithium LTMP, THF, -78 °C to rt (E)-2-Methyltetradeca-1,3-diene Regio- and stereocontrolled C-C bond formation orgsyn.org
Alkenyl halide, Alkenyl tin (via propenyllithium) Palladium catalyst Conjugated diene Stille coupling retains stereochemistry mdpi.comorgoreview.com

The precise and predictable reactivity of propenyllithium makes it an invaluable reagent in the multistep total synthesis of complex natural products. numberanalytics.comnih.gov Its ability to form key carbon-carbon bonds with high stereocontrol is frequently exploited to construct challenging stereocenters found in these intricate molecules. sigmaaldrich.comrsc.org

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental strategies in the synthesis of cyclic natural products like sesquiterpenoids. Propenyllithium and its derivatives play a crucial role in these transformations. For example, a vinylstannane, prepared via a tin-lithium exchange from a vinyllithium (B1195746) species, can be converted to a cuprate (B13416276) reagent. arkat-usa.org This cuprate can then participate in a Michael addition, which is a key step in an annulation sequence used for the synthesis of various sesquiterpenoids. arkat-usa.org This general methodology highlights the utility of propenyllithium as a precursor to other reactive intermediates in complex ring-forming cascades. arkat-usa.org In other strategies, annulation of a second ring in sesquiterpene synthesis has been achieved through the 1,4-addition of lithium enolates, demonstrating a related application of organolithium chemistry in building these carbocyclic frameworks. wur.nl

Pentacyclic triterpenes, such as those belonging to the β-amyrin family and germanicol (B162048), are a large class of natural products with significant biological activities. mdpi.compakbs.org The total synthesis of these complex molecules represents a significant challenge in organic chemistry. A notably direct enantioselective total synthesis of members of the β-amyrin family has been achieved using 2-propenyllithium as a key building block. acs.org In this synthesis, 2-propenyllithium was reacted with an acylsilane and a cyclohexenylmethyl bromide to assemble a tetraene precursor. acs.org This precursor then underwent a cationic cyclization to form the core structure of the triterpene. acs.org This strategy demonstrates the power of propenyllithium in rapidly assembling the carbon framework required for complex polycyclic systems. acs.org A separate synthetic approach toward germanicol also highlights the importance of strategic bond formations in achieving these intricate natural product targets. lookchem.com

Table 2: Role of Propenyllithium in Triterpene Synthesis

Target Molecule Family Key Reagents Key Transformation Outcome Citation(s)
β-Amyrin 2-Propenyllithium, Acylsilane, Cyclohexenylmethyl bromide Assembly of a tetraene intermediate Enantioselective total synthesis via cationic cyclization acs.org
Germanicol Not explicitly propenyllithium, but complex synthesis Development of routes to key pentacyclic intermediate Synthetic routes to germanicol established lookchem.com

Phorbol (B1677699) and prostratin (B1679730) are complex diterpenes known as tigliane (B1223011) diterpenoids, which have attracted significant synthetic interest due to their potent biological activities, including the ability to activate protein kinase C (PKC). stanford.edunih.gov Prostratin, in particular, is a non-tumor-promoting PKC activator with potential applications in HIV/AIDS therapy. stanford.edunih.gov Synthetic efforts toward these molecules are exceptionally challenging due to their densely functionalized and stereochemically rich structures. In one reported synthetic approach toward phorbol and prostratin, a key step involved the addition of propenyllithium to a complex ketone intermediate. scholaris.ca This addition reaction aimed to install a crucial tertiary alcohol, though in this specific instance, it yielded an alcohol with the incorrect stereochemistry for the final target. scholaris.ca This highlights a common challenge in total synthesis, where controlling facial selectivity in additions to complex scaffolds is critical. scholaris.ca The attempt itself underscores the recognized utility of propenyllithium for introducing propenyl groups in advanced intermediates.

Cyclopropanol (B106826) derivatives are valuable synthetic intermediates and are present in some biologically active molecules. beilstein-journals.orgd-nb.info Their high ring strain makes them useful precursors for various ring-opening transformations. beilstein-journals.org The synthesis of cyclopropanols can be achieved through various methods, including reactions involving organometallic reagents. pitt.edu The use of propenyllithium has been noted in the context of synthesizing cyclopropane (B1198618) derivatives. nagoya-u.ac.jp More specifically, highly stereoselective methods for preparing polysubstituted cyclopropanol derivatives have been developed using carbometalation reactions of cyclopropene (B1174273) derivatives. beilstein-journals.orgd-nb.info In these sequences, an organometallic reagent adds across the double bond of a cyclopropene, and the resulting cyclopropylmetal species is trapped with an electrophile. beilstein-journals.org While not always directly employing propenyllithium, these syntheses showcase the type of transformation where a reagent like propenyllithium could be utilized to introduce a propenyl group onto a three-membered ring with high stereocontrol.

Preparation of Functionalized Alkenes and Allylic Systems

Propenyllithium is a key reagent for introducing the propenyl moiety into organic molecules, leading to the formation of structurally important functionalized alkenes and allylic systems. Its addition to various electrophiles, such as imines and carbonyl compounds, provides direct pathways to allylic amines and alcohols.

The synthesis of E-allylic amines can be effectively achieved using propenyllithium reagents derived from the transmetallation of vinylstannane precursors. arkat-usa.org This method demonstrates high stereoselectivity, preserving the E-configuration of the double bond in the final product. The process typically begins with the hydrostannation of a propargyl amine derivative to create an (E)-vinylstannane. arkat-usa.org Subsequent treatment of this vinylstannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures facilitates a tin-lithium exchange, generating the corresponding propenyllithium species. arkat-usa.org This reactive intermediate is then quenched with various electrophiles to furnish the desired E-allylic amines in excellent yields. arkat-usa.org

The reaction of a propenyllithium species with an imine represents a direct method for C-C bond formation, yielding an allylic amine upon workup. unizin.org The nucleophilic carbon of the propenyllithium attacks the electrophilic carbon of the imine C=N double bond. unizin.org This nucleophilic addition is a fundamental strategy for preparing structurally diverse allylic amines. nih.gov

Table 1: Synthesis of an E-Allylic Amine via a Propenyllithium Intermediate

Precursor Reagent Intermediate Electrophile Product
(E)-bis(trimethylsilyl)prop-1-en-1-yl(tributyl)stannane n-BuLi (E)-1-(bis(trimethylsilyl)methyl)prop-1-en-2-yllithium Generic Electrophile (E+) (E)-3-(bis(trimethylsilyl)methyl)-1-E-alk-2-ene

Data synthesized from findings in ARKIVOC. arkat-usa.org

Propenyllithium readily adds to the carbonyl group of aldehydes and ketones in a nucleophilic addition reaction to produce allylic alcohols. masterorganicchemistry.com The reaction involves the attack of the nucleophilic carbon of propenyllithium on the electrophilic carbonyl carbon, forming a new carbon-carbon bond. libretexts.orgcolby.edu This initial addition results in a lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product. masterorganicchemistry.com

When propenyllithium reacts with an aldehyde, a secondary allylic alcohol is formed. masterorganicchemistry.com Its reaction with a ketone produces a tertiary allylic alcohol. masterorganicchemistry.com The stereospecificity of these reactions has been noted; for instance, the reactions of cis- and trans-propenyllithium with benzaldehyde (B42025) proceed with retention of the geometric configuration. researchgate.net This method provides a direct and efficient route for creating complex allylic alcohols, which are valuable building blocks in organic synthesis. chemistrydocs.comorganic-chemistry.org

Table 2: Formation of Allylic Alcohols using Propenyllithium

Propenyllithium Isomer Carbonyl Compound Resulting Allylic Alcohol
trans-Propenyllithium Benzaldehyde (E)-1-phenylbut-2-en-1-ol
cis-Propenyllithium Benzaldehyde (Z)-1-phenylbut-2-en-1-ol
Propenyllithium Acetone (a ketone) 2-methylpent-3-en-2-ol (tertiary alcohol)
Propenyllithium Acetaldehyde (an aldehyde) Pent-3-en-2-ol (secondary alcohol)

Data synthesized from principles described in multiple sources. masterorganicchemistry.comresearchgate.net

Role as a Precursor to Other Organometallic Reagents for Synthesis

Organolithium reagents are highly valued as precursors for the preparation of other organometallic compounds through a process called transmetallation. uniurb.itethz.chwikipedia.org Propenyllithium is no exception and can be used to generate a variety of other propenyl-metal reagents. In this reaction, the propenyl group is transferred from the highly electropositive lithium to a less electropositive metal. uniurb.it

A common application is the preparation of organocuprates. For example, cis-propenyllithium can be converted into the corresponding lithium propenylcuprate by reacting it with a copper(I) salt, such as copper(I) iodide (CuI). arkat-usa.org These resulting cuprate reagents exhibit different reactivity profiles compared to the parent organolithium, often favoring conjugate addition reactions over direct addition. Theoretical studies have also explored the reverse process, where a lithium organocuprate cluster reacts with acetylene (B1199291) to form a 1-propenyllithium-like intermediate that subsequently undergoes intramolecular transmetallation to yield a 1-propenylcopper species. figshare.comu-tokyo.ac.jp This highlights the dynamic equilibrium and interconversion possibilities between different organometallic species. researchgate.net

The ability to form other organometallic reagents, such as those of copper, tin, silicon, and boron, from propenyllithium greatly expands its synthetic utility, allowing chemists to tune the reactivity and selectivity of the propenyl nucleophile for specific applications. wikipedia.org

Strategies for Functional Group Tolerance and Chemoselectivity

The high reactivity of organolithiums like propenyllithium presents challenges for functional group tolerance and chemoselectivity. wikipedia.org Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. wikipedia.org Due to its strong basicity and nucleophilicity, propenyllithium can react with a wide range of functional groups, including esters, amides, and nitriles, in addition to its intended target, such as an aldehyde or ketone. harvard.edu

Strategies to control its reactivity and enhance chemoselectivity primarily revolve around rigorous control of reaction conditions, especially temperature. arkat-usa.org Many organolithium reactions are performed at very low temperatures (e.g., -78 °C) to temper their reactivity and prevent unwanted side reactions. At these temperatures, propenyllithium may react selectively with a more reactive functional group while leaving a less reactive one untouched. wikipedia.org For example, aldehydes are generally more electrophilic and reactive towards nucleophiles than ketones, which are in turn more reactive than esters. wikipedia.org This reactivity hierarchy can be exploited to achieve selective addition to an aldehyde in the presence of an ester.

In some cases, the propenyllithium reagent itself can be modified. As discussed previously, transmetallation to a less reactive metal like copper to form a Gilman reagent (a lithium diorganocuprate) can dramatically alter selectivity, often favoring softer nucleophilic additions (e.g., 1,4-conjugate addition to an α,β-unsaturated ketone) over hard additions (e.g., 1,2-addition to the carbonyl). This change in reagent allows for a much broader tolerance of functional groups that would be incompatible with the parent propenyllithium. researchgate.net

Propenyllithium in Flow Chemistry Applications

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for handling highly reactive and hazardous reagents like propenyllithium. galchimia.comlabunlimited.com The key benefits of flow reactors include superior heat and mass transfer, precise temperature control, and enhanced safety. galchimia.comvapourtec.com

Given that many organolithium reactions are extremely fast and highly exothermic, the high surface-area-to-volume ratio in microreactors allows for rapid dissipation of heat, preventing the formation of hot spots and reducing the risk of thermal runaway. vapourtec.com This precise temperature control is crucial for maintaining the stability of the organolithium reagent and for achieving high selectivity. vapourtec.com The use of organolithiums in flow systems can also improve safety, as only small quantities of the pyrophoric reagent are present in the reactor at any given moment, minimizing the risk associated with handling large amounts of hazardous materials. labunlimited.com

While the application of organolithiums in flow chemistry is still developing, it is a promising area for the use of reagents like propenyllithium. vapourtec.com Challenges such as the precipitation of lithium salts, which can block the narrow channels of a flow reactor, are being addressed through improved reactor design and methodologies. vapourtec.com The ability to perform telescoped reaction sequences, where the product of one reaction flows directly into the next reaction zone, makes this technology particularly attractive for multi-step syntheses involving propenyllithium intermediates. mdpi.com

Contribution to Umpolung Strategies in Synthesis

Propenyllithium is a classic example of a reagent used in Umpolung, or polarity reversal, strategies. numberanalytics.comnumberanalytics.com The term Umpolung describes the inversion of the normal polarity of a functional group. numberanalytics.comprinceton.edu In a typical α,β-unsaturated carbonyl system, the α-carbon is electrophilic. Propenyllithium, however, functions as a synthetic equivalent (synthon) for a propenyl anion, where the α-carbon is nucleophilic. This reversal of reactivity allows for the formation of carbon-carbon bonds that would be inaccessible through conventional synthetic disconnections. numberanalytics.com

By acting as a nucleophile, propenyllithium can attack electrophilic centers, most commonly carbonyl carbons. chemistrydocs.com This is the essence of its Umpolung character: it delivers a nucleophilic propenyl group to an electrophilic substrate. For example, its addition to an aldehyde or ketone is a manifestation of Umpolung, where the propenyl carbanion equivalent attacks the normally electrophilic carbonyl carbon. libretexts.org This strategy is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons from simple precursors by inverting the typical patterns of reactivity. rsc.org

Future Research Directions and Outlook in Propenyllithium Chemistry

Development of Novel Stereoselective Lithiation Methods

The control of stereochemistry is a paramount goal in modern organic synthesis. For propenyllithium, which exists as (E)- and (Z)-isomers, and can react to create new stereocenters, the development of stereoselective reactions is of critical importance. Future research will likely focus on several key areas to achieve higher levels of stereocontrol.

The use of chiral lithium amide (CLA) bases for the asymmetric deprotonation of prochiral substrates has proven to be a powerful strategy. nih.govsurrey.ac.ukiupac.org While this has been extensively studied for ketones, its application to the direct asymmetric deprotonation of propene and its derivatives to generate enantioenriched propenyllithium reagents is an area ripe for exploration. nih.govsurrey.ac.uk The development of new polymer-supported chiral lithium amides could offer advantages in terms of recyclability and reuse, contributing to more sustainable processes. nih.gov

Furthermore, achieving high diastereoselectivity in the addition of propenyllithium to chiral aldehydes and ketones remains a significant challenge. Future work will likely involve the design and application of novel chiral auxiliaries and ligands that can effectively control the facial selectivity of the addition. The stereoselective synthesis of specific isomers of propenyllithium, such as the (E)- and (Z)-isomers, and their subsequent reactions will continue to be an area of interest, as the geometry of the double bond can influence the stereochemical outcome of subsequent transformations. nih.govmdpi.comtandfonline.com For instance, the iron-catalyzed cross-coupling of (E)-aryl vinyl iodides with (E)-propenyllithium has been shown to proceed while maintaining the geometry of both substrates. nih.gov However, isomerization can occur when using (Z)-propenyllithium, indicating a need for methods that can stabilize the desired isomer. nih.gov

Exploration of New Reactivity Manifolds

Beyond its classical role as a nucleophile in addition and substitution reactions, future research will aim to uncover and exploit novel reactivity patterns of propenyllithium. This includes its participation in pericyclic reactions, such as cycloadditions, and the discovery of unprecedented molecular rearrangements.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful means of rapidly building molecular complexity. wikipedia.orgebsco.commsu.edu The involvement of propenyllithium in such reactions, for example as a component in a [2+2+2] cycloaddition, is an emerging area of research that could lead to the efficient synthesis of complex carbocyclic and heterocyclic systems. uwindsor.ca The development of catalysts that can mediate and control the chemo-, regio-, and stereoselectivity of these cycloadditions will be a key focus. williams.edulibretexts.orgresearchgate.net

The rearrangement of organolithium compounds can lead to the formation of new and often unexpected molecular architectures. The investigation of novel rearrangements involving propenyllithium derivatives, potentially triggered by specific additives or reaction conditions, could open up new avenues for synthetic innovation. researchgate.net For instance, the study of rearrangements in systems like 2-methyl-1-phenyl-1-propenyllithium has revealed catalytically driven transmetalation mechanisms that lead to allyllithium species. researchgate.net Understanding and controlling such rearrangements will be crucial for their synthetic application.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The complex solution behavior of organolithium reagents, which often exist as aggregates, necessitates the use of advanced analytical and computational techniques. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium compounds in solution. psu.eduthieme-connect.de Future research will likely see the increased application of advanced NMR techniques, such as 2D correlation spectroscopy and the use of 6Li-labeled compounds, to characterize the aggregation state of propenyllithium under various reaction conditions. psu.eduresearchgate.net Understanding how factors like solvent, temperature, and the presence of additives influence the equilibrium between monomers, dimers, and higher aggregates is crucial, as the reactivity of these species can differ significantly. psu.edunih.gov

In parallel, computational methods, particularly Density Functional Theory (DFT), will play an increasingly important role in elucidating the mechanisms of reactions involving propenyllithium. researchgate.netfigshare.comnumberanalytics.comoregonstate.eduresearchgate.net DFT calculations can provide valuable insights into the structures of transition states, the energetics of different reaction pathways, and the origins of stereoselectivity. figshare.comresearchgate.netnih.gov The combination of experimental data from spectroscopic studies with high-level computational analysis will be a powerful approach for building accurate models of propenyllithium reactivity. researchgate.netfindaphd.comresearchgate.net This synergistic approach will enable the rational design of new reagents and reaction conditions with improved performance. numberanalytics.comfindaphd.com

Integration of Propenyllithium Chemistry in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. numberanalytics.comnih.govnih.govlew.ro Propenyllithium is an excellent initiator for such cascades due to its high reactivity.

Future research will focus on designing novel cascade sequences initiated by the addition of propenyllithium to a suitable substrate. These cascades can involve a variety of subsequent transformations, including cyclizations, rearrangements, and further bond-forming events, to construct intricate polycyclic systems in a highly efficient manner. nih.gov The application of these domino reactions to the total synthesis of complex natural products will continue to be a major driver of innovation in this area. numberanalytics.comnih.govmdpi.com

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, represent another powerful strategy for efficient synthesis. The integration of propenyllithium into MCRs is a promising area for future exploration. Developing new multicomponent couplings involving propenyllithium and a variety of electrophiles will provide rapid access to a diverse range of molecular scaffolds.

Sustainable and Green Synthesis Methodologies

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are becoming increasingly important in chemical synthesis. Future research in propenyllithium chemistry will undoubtedly be influenced by these principles.

A key area of focus will be the development of greener methods for the synthesis of propenyllithium itself. This could involve exploring the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has been shown to be an effective solvent for some organolithium reactions. beilstein-journals.org

The application of flow chemistry represents a significant step towards safer and more sustainable organolithium chemistry. beilstein-journals.orgucc.ievapourtec.commdpi.com Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic and fast reactions involving organolithium reagents. ucc.ievapourtec.com Flow chemistry can also enable the use of unstable intermediates that would be difficult to handle in traditional batch processes, and can facilitate process automation and scale-up. beilstein-journals.orgdiva-portal.org The development of integrated flow systems for the generation and subsequent reaction of propenyllithium will be a key area of future research. diva-portal.org

Furthermore, the design of atom-economical reactions that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future work will focus on developing new catalytic transformations of propenyllithium that proceed with high atom economy, minimizing the formation of stoichiometric byproducts.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the coordination environment of lithium in prop-1-ene-derived complexes?

Methodological Answer: Use nuclear magnetic resonance (NMR, ¹H/¹³C) to track ligand binding and lithium environments. Fourier-transform infrared spectroscopy (FTIR) identifies vibrational modes of lithium-organic bonds. For structural clarity, employ X-ray crystallography under inert conditions to avoid air-sensitive degradation .

Q. How can reaction conditions be optimized to synthesize lithium-containing prop-1-ene polymers with controlled molecular weights?

Methodological Answer: Utilize anionic polymerization with lithium-based initiators (e.g., lithium alkyls) in anhydrous tetrahydrofuran (THF). Monitor monomer-to-initiator ratios and temperature (-78°C to 25°C) to regulate chain growth. Validate molecular weight distributions via gel permeation chromatography (GPC) with triple-detector calibration .

Q. What experimental protocols ensure reproducibility in synthesizing lithium-prop-1-ene adducts for battery electrolyte applications?

Methodological Answer: Standardize solvent purity (e.g., propylene carbonate dried over molecular sieves) and lithium salt concentrations (e.g., LiPF₆). Conduct cyclic voltammetry to assess electrochemical stability windows (0–5 V vs. Li/Li⁺). Replicate experiments across multiple batches to confirm consistency .

Advanced Research Questions

Q. How can discrepancies in reported catalytic activities of lithium-based initiators in prop-1-ene polymerization be resolved?

Methodological Answer: Perform kinetic studies using in-situ Raman spectroscopy to track reaction intermediates. Compare initiator efficiencies (e.g., LiAlH₄ vs. LiNH₂) under identical conditions. Apply Arrhenius analysis to isolate temperature-dependent activation barriers and publish raw datasets for peer validation .

Q. What role do computational models play in elucidating reaction pathways for lithium-mediated prop-1-ene functionalization?

Methodological Answer: Combine density functional theory (DFT) calculations with experimental data to map transition states. Simulate lithium-prop-1-ene interactions using software like Gaussian or ORCA. Validate models against isotopic labeling (e.g., ⁶Li NMR) and kinetic isotope effects .

Q. How do interfacial properties of lithium-prop-1-ene electrolytes influence dendrite formation in lithium-metal batteries?

Methodological Answer: Use cryo-electron microscopy (cryo-EM) to image electrode-electrolyte interfaces. Quantify dendrite growth via galvanostatic cycling and impedance spectroscopy. Compare additives (e.g., fluoroethylene carbonate) to stabilize lithium deposition .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting thermal stability data in lithium-prop-1-ene polymers?

Methodological Answer: Apply multivariate regression to isolate variables (e.g., heating rate, atmosphere). Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in triplicate. Perform meta-analyses of published datasets to identify systematic biases .

Q. How can machine learning enhance the design of lithium-prop-1-ene composites with tailored mechanical properties?

Methodological Answer: Train neural networks on existing datasets (e.g., Young’s modulus, glass transition temperatures). Use genetic algorithms to optimize monomer ratios and crosslinking densities. Validate predictions via tensile testing and dynamic mechanical analysis (DMA) .

Tables for Key Methodological Comparisons

Technique Application Key Parameters References
In-situ Raman SpectroscopyReal-time monitoring of reaction intermediatesLaser wavelength (785 nm), sampling rate
Cryo-EMDendrite imaging in battery electrolytesSample vitrification, resolution (<5 Å)
DFT CalculationsMapping lithium-prop-1-ene reaction pathwaysBasis set (6-311G++), solvent model (PCM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.